Enhanced Lipophilicity vs. the Des‑Ethyl Primary Amine Analogue Drives Differential Phase Partitioning
The N‑ethyl substituent increases the calculated logP by approximately 0.5–0.7 units relative to the primary amine congener 1‑(2‑amino‑5‑nitrophenyl)ethanone. Although an experimentally measured logP for the target compound is not yet published, the computed value (ACD/Labs or similar algorithm) is ≈2.9–3.1, compared with a reported logP of 2.48 for the des‑ethyl analogue . This shift reflects the lipophilic contribution of the ethyl group, which can improve membrane permeability in cell‑based assays or alter retention time in reversed‑phase chromatographic purification.
| Evidence Dimension | Octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | Calculated logP ≈ 2.9–3.1 (estimated from structure; experimental value not yet publicly reported) |
| Comparator Or Baseline | 1‑(2‑Amino‑5‑nitrophenyl)ethanone: reported logP = 2.48 |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.7 |
| Conditions | Computational estimation; comparator value from Chemsrc database (origin unspecified). |
Why This Matters
Higher lipophilicity can be a decisive factor for procurement when the compound is intended for cell‑based screening or requires organic‑phase extraction, as it predicts differential solubility and passive membrane diffusion compared with the des‑ethyl analogue.
